(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(6-oxa-2-azaspiro[45]decan-2-yl)acetimidamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is used as a building block for the synthesis of more complex molecules . Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Its structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, (Z)-N’-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(Z)-N’-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is unique due to its specific spirocyclic structure and functional groups. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H19N3O2 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethanimidamide |
InChI |
InChI=1S/C10H19N3O2/c11-9(12-14)7-13-5-4-10(8-13)3-1-2-6-15-10/h14H,1-8H2,(H2,11,12) |
InChI Key |
MFZSNOGBEDKPSH-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCOC2(C1)CCN(C2)C/C(=N/O)/N |
Canonical SMILES |
C1CCOC2(C1)CCN(C2)CC(=NO)N |
Origin of Product |
United States |
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